molecular formula C31H28NP B1391480 (1S,2S)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine CAS No. 1092064-04-4

(1S,2S)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine

Cat. No.: B1391480
CAS No.: 1092064-04-4
M. Wt: 445.5 g/mol
InChI Key: BHRXRWRXVSJNML-UHFFFAOYSA-N
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Description

(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine is a complex organic compound that features a unique structure combining a dinaphtho[2,1-c:1’,2’-e]phosphepin core with a phenylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the dinaphtho[2,1-c:1’,2’-e]phosphepin core through a series of cyclization reactions.
  • Introduction of the phenylpropan-2-amine moiety via amination reactions.
  • Stereoselective synthesis to ensure the correct (1S,2S) and (4S) configurations.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, this compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as a drug candidate for treating specific diseases.

Industry

In industry, (1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine might find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other dinaphtho[2,1-c:1’,2’-e]phosphepin derivatives or phenylpropan-2-amine analogs. Examples could be:

  • Dinaphtho[2,1-c:1’,2’-e]phosphepin derivatives with different substituents.
  • Phenylpropan-2-amine analogs with variations in the phenyl or amine groups.

Uniqueness

The uniqueness of (1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine lies in its specific stereochemistry and the combination of structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28NP/c1-21(32)31(24-11-3-2-4-12-24)33-19-25-17-15-22-9-5-7-13-27(22)29(25)30-26(20-33)18-16-23-10-6-8-14-28(23)30/h2-18,21,31H,19-20,32H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRXRWRXVSJNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)P2CC3=C(C4=CC=CC=C4C=C3)C5=C(C2)C=CC6=CC=CC=C65)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092064-04-4
Record name (αS,βS,11bS)-3,5-Dihydro-α-methyl-β-phenyl-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092064-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine
Reactant of Route 2
(1S,2S)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine
Reactant of Route 3
Reactant of Route 3
(1S,2S)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine
Reactant of Route 4
(1S,2S)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine
Reactant of Route 5
(1S,2S)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine
Reactant of Route 6
(1S,2S)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine

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